molecular formula C14H19N B6150755 N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, Mixture of diastereomers CAS No. 1156293-94-5

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, Mixture of diastereomers

Cat. No. B6150755
CAS RN: 1156293-94-5
M. Wt: 201.3
InChI Key:
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Description

“N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1156293-94-5 . Its molecular weight is 201.31 . The IUPAC name for this compound is N-cyclopropyl-3-(2-methylphenyl)cyclobutanamine .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine” is 1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Safety and Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, Mixture of diastereomers involves the preparation of the cyclobutanone intermediate, followed by the addition of the amine group and the cyclopropyl group.", "Starting Materials": [ "2-methylphenylacetic acid", "Sodium hydroxide", "Methyl iodide", "Cyclopropane", "Sodium borohydride", "Bromine", "Ammonia" ], "Reaction": [ "Step 1: Conversion of 2-methylphenylacetic acid to 2-methylphenylacetic acid methyl ester using methanol and sulfuric acid", "Step 2: Reduction of 2-methylphenylacetic acid methyl ester to 2-methylphenylacetic acid using sodium borohydride", "Step 3: Bromination of 2-methylphenylacetic acid using bromine to form 2-bromo-2-methylphenylacetic acid", "Step 4: Cyclization of 2-bromo-2-methylphenylacetic acid with cyclopropane in the presence of sodium hydroxide to form N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-one", "Step 5: Reduction of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-one using sodium borohydride to form N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-ol", "Step 6: Conversion of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-ol to N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine using ammonia and methyl iodide" ] }

CAS RN

1156293-94-5

Molecular Formula

C14H19N

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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